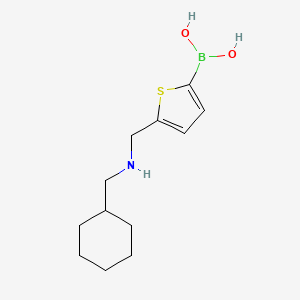
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclohexylmethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted thienyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly in the development of boron-based therapeutics.
Wirkmechanismus
The mechanism of action of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The compound’s ability to interact with specific molecular pathways is being explored for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and overall structure.
Uniqueness
What sets (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid apart is its unique combination of a thienyl ring and a cyclohexylmethylamino group. This structure imparts distinct chemical properties and reactivity, making it a versatile reagent in various applications .
Eigenschaften
Molekularformel |
C12H20BNO2S |
|---|---|
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
[5-[(cyclohexylmethylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C12H20BNO2S/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h6-7,10,14-16H,1-5,8-9H2 |
InChI-Schlüssel |
KFBPICRNOVTCRT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)CNCC2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

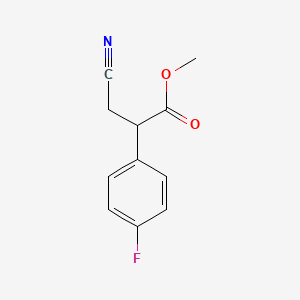
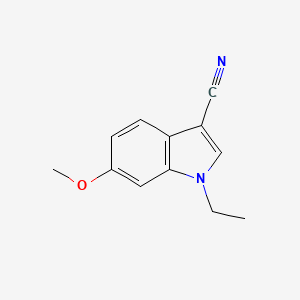
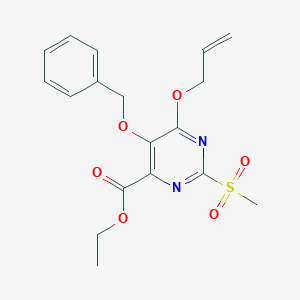
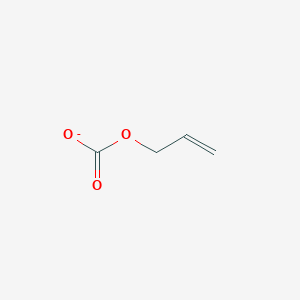
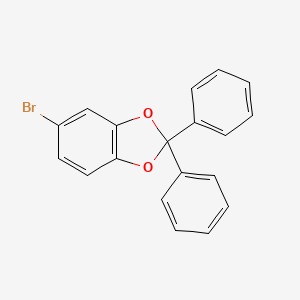
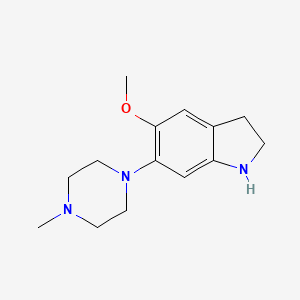
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8316762.png)
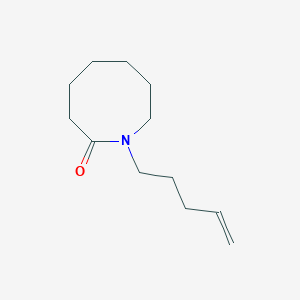
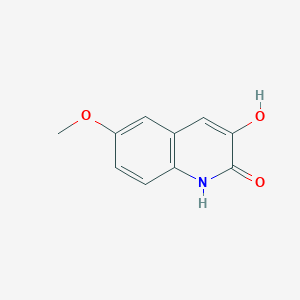
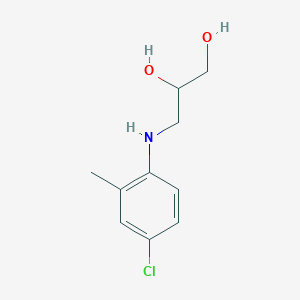
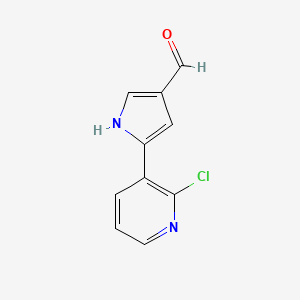
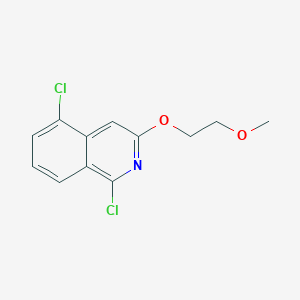
![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol](/img/structure/B8316797.png)
